molecular formula C21H14Cl2N2OS B6015323 N-(3,4-dichlorophenyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide

N-(3,4-dichlorophenyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide

Cat. No. B6015323
M. Wt: 413.3 g/mol
InChI Key: RAKCPDLGSASNFD-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide, also known as DCTQ, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. DCTQ is a quinolinecarboxamide derivative that has been shown to possess a range of biochemical and physiological effects, making it an interesting compound for further study.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for the treatment of cancer.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects that make it an interesting compound for further study. Studies have shown that this compound can inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation, which is a key mechanism for the treatment of cancer. This compound has also been shown to have anti-inflammatory, anti-viral, and anti-bacterial properties, making it a promising candidate for the development of new drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3,4-dichlorophenyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against a range of cancer cell lines, making it a promising candidate for further study. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which requires a high level of expertise in organic chemistry.

Future Directions

There are many potential future directions for the study of N-(3,4-dichlorophenyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide. One area of research is in the development of new anti-cancer drugs that are based on the structure of this compound. Another area of research is in the study of the mechanism of action of this compound, which is not fully understood. Additionally, there is potential for the development of new drugs based on the anti-inflammatory, anti-viral, and anti-bacterial properties of this compound. Overall, the study of this compound has the potential to lead to the development of new drugs for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of N-(3,4-dichlorophenyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide involves a multi-step process that starts with the reaction of 3,4-dichloroaniline and 5-methyl-2-thiophenecarboxylic acid to form an intermediate compound. This intermediate is then reacted with phosphorus oxychloride and dimethylformamide to form the final product, this compound. The synthesis of this compound is a complex process that requires careful attention to detail and a high level of expertise in organic chemistry.

Scientific Research Applications

N-(3,4-dichlorophenyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer activity, particularly against breast, lung, and colon cancer cells. This compound has also been shown to have anti-inflammatory, anti-viral, and anti-bacterial properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2OS/c1-12-6-9-20(27-12)19-11-15(14-4-2-3-5-18(14)25-19)21(26)24-13-7-8-16(22)17(23)10-13/h2-11H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKCPDLGSASNFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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